molecular formula C6H13N3O B14651097 3-Azido-2,3-dimethylbutan-2-ol CAS No. 41608-08-6

3-Azido-2,3-dimethylbutan-2-ol

Cat. No.: B14651097
CAS No.: 41608-08-6
M. Wt: 143.19 g/mol
InChI Key: INVZNYLZVLEXQI-UHFFFAOYSA-N
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Description

3-Azido-2,3-dimethylbutan-2-ol is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound is characterized by the presence of an azido group (-N₃) attached to a tertiary alcohol structure, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2,3-dimethylbutan-2-ol typically involves the azidation of 2,3-dimethylbutan-2-ol. One common method is the reaction of 2,3-dimethylbutan-2-ol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of catalysts such as copper (II) triflate (Cu(OTf)₂) can enhance the efficiency of the azidation reaction . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Azido-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas, catalysts like palladium on carbon (Pd/C).

    Cycloaddition: Alkynes, copper (I) catalysts for click chemistry.

Major Products

    Substitution: Various azido-substituted derivatives.

    Reduction: Corresponding amines.

    Cycloaddition: Triazoles.

Mechanism of Action

The mechanism of action of 3-Azido-2,3-dimethylbutan-2-ol primarily involves its reactivity as an azide. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azido group can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages .

Comparison with Similar Compounds

Properties

CAS No.

41608-08-6

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-azido-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C6H13N3O/c1-5(2,8-9-7)6(3,4)10/h10H,1-4H3

InChI Key

INVZNYLZVLEXQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)O)N=[N+]=[N-]

Origin of Product

United States

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